![molecular formula C19H29NSSi B14369878 3-(Phenylsulfanyl)-1-[tri(propan-2-yl)silyl]-1H-pyrrole CAS No. 90971-73-6](/img/structure/B14369878.png)
3-(Phenylsulfanyl)-1-[tri(propan-2-yl)silyl]-1H-pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Phenylsulfanyl)-1-[tri(propan-2-yl)silyl]-1H-pyrrole is an organic compound that features a pyrrole ring substituted with a phenylsulfanyl group and a tri(propan-2-yl)silyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Phenylsulfanyl)-1-[tri(propan-2-yl)silyl]-1H-pyrrole typically involves the reaction of a pyrrole derivative with phenylsulfanyl and tri(propan-2-yl)silyl reagents. The reaction conditions often require the use of a base, such as sodium hydride or potassium tert-butoxide, to deprotonate the pyrrole and facilitate nucleophilic substitution. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reagents.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
3-(Phenylsulfanyl)-1-[tri(propan-2-yl)silyl]-1H-pyrrole can undergo various types of chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the phenylsulfanyl group, yielding a simpler pyrrole derivative.
Substitution: The tri(propan-2-yl)silyl group can be substituted with other silyl groups or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkoxides, amines, or halides can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Pyrrole derivatives without the phenylsulfanyl group.
Substitution: Pyrrole derivatives with different sily
Propiedades
Número CAS |
90971-73-6 |
|---|---|
Fórmula molecular |
C19H29NSSi |
Peso molecular |
331.6 g/mol |
Nombre IUPAC |
(3-phenylsulfanylpyrrol-1-yl)-tri(propan-2-yl)silane |
InChI |
InChI=1S/C19H29NSSi/c1-15(2)22(16(3)4,17(5)6)20-13-12-19(14-20)21-18-10-8-7-9-11-18/h7-17H,1-6H3 |
Clave InChI |
BICGHODFACXNDY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)[Si](C(C)C)(C(C)C)N1C=CC(=C1)SC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


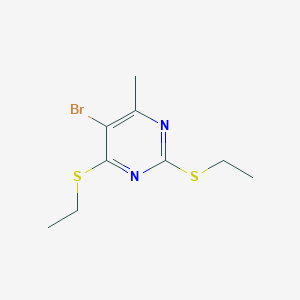
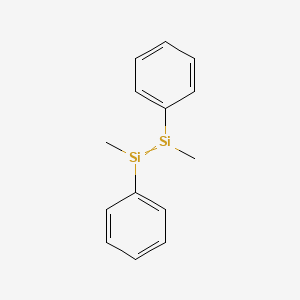
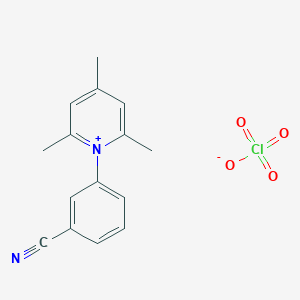
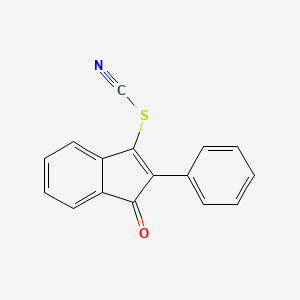

![2-(Methoxymethylidene)bicyclo[2.2.2]octane](/img/structure/B14369856.png)
![Methyl 4-(acetyloxy)-3-[(acetyloxy)methyl]-2-benzamidobut-2-enoate](/img/structure/B14369859.png)
![[6-(Hydroxymethyl)-2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl](phenyl)methanone](/img/structure/B14369867.png)
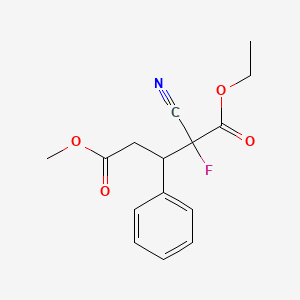
![2-Acetyl-5-(2-chlorophenyl)-5H-[1,3]thiazolo[2,3-b]quinazolin-3(2H)-one](/img/structure/B14369873.png)
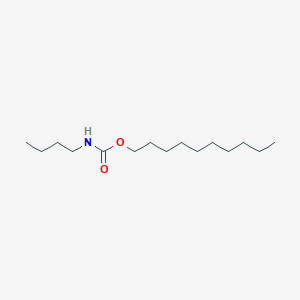
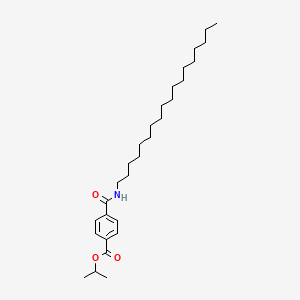
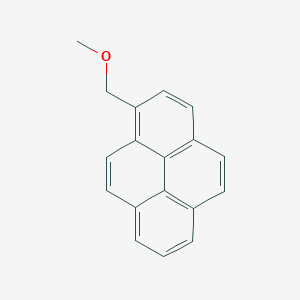
![2-[(E)-{(Furan-2-yl)[2-(4-nitrophenyl)hydrazinylidene]methyl}diazenyl]benzoic acid](/img/structure/B14369891.png)
